2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide
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Description
This compound is a derivative of pyrrolidine-2,5-dione . It has been studied for its potent antiseizure and antinociceptive efficacy in preclinical studies . The pyrrolidine ring in the compound is almost normal to the mean plane of the propenoate group .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide to give amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds shows that the pyrrolidine ring is almost normal to the mean plane of the propenoate group . The molecules are linked via pairs of weak C-H⋯O hydrogen bonds, forming inversion dimers which stack along the c axis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a coupling reaction and the removal of the Boc group . The coupling reaction is performed with commercially available Boc-d-alanine or Boc-l-alanine and benzylamine or 2-fluorobenzylamine in the presence of DCC . The Boc group is then removed with TFA and the product is neutralized with ammonium hydroxide .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, in the crystal structure of a similar compound, molecules are linked via pairs of weak C-H⋯O hydrogen bonds .Mechanism of Action
Target of Action
The primary target of this compound is proteins , specifically those containing lysine residues . The compound can react with these proteins to modify their structure, which can have significant effects on their function .
Mode of Action
The compound acts as a protein crosslinker , reacting with proteins to modify lysine residues . This modification can alter the protein’s function, potentially leading to changes in cellular processes .
Biochemical Pathways
This suggests that the compound may have an impact on calcium signaling pathways within cells .
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, suggesting that it may have a relatively long half-life in the body . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The compound has demonstrated potent anticonvulsant properties, showing broad-spectrum activity in widely accepted animal seizure models . It has also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the presence of certain solvents . Additionally, the compound’s activity may be influenced by the physiological environment within the body, such as pH, temperature, and the presence of other molecules .
Future Directions
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19-9-11(8-18-19)13-3-2-12(24-13)6-7-17-14(21)10-20-15(22)4-5-16(20)23/h2-3,8-9H,4-7,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMOVULJLKVSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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